Cas no 2137482-05-2 (2-{(tert-butoxy)carbonylamino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid)

2-{(tert-butoxy)carbonylamino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{(tert-butoxy)carbonylamino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid
- EN300-1140970
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid
- 2137482-05-2
-
- Inchi: 1S/C12H19N3O5/c1-12(2,3)20-11(18)14-9(10(16)17)7-15-6-8(19-4)5-13-15/h5-6,9H,7H2,1-4H3,(H,14,18)(H,16,17)
- InChI Key: NVXWTLIPSCPQAH-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)CN1C=C(C=N1)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 285.13247072g/mol
- Monoisotopic Mass: 285.13247072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 103Ų
2-{(tert-butoxy)carbonylamino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140970-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |
2137482-05-2 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1140970-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |
2137482-05-2 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
Enamine | EN300-1140970-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |
2137482-05-2 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
Enamine | EN300-1140970-5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |
2137482-05-2 | 95% | 5g |
$3687.0 | 2023-10-26 | |
Enamine | EN300-1140970-1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |
2137482-05-2 | 95% | 1g |
$1272.0 | 2023-10-26 | |
Enamine | EN300-1140970-10g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |
2137482-05-2 | 95% | 10g |
$5467.0 | 2023-10-26 | |
Enamine | EN300-1140970-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |
2137482-05-2 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1140970-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |
2137482-05-2 | 10g |
$4667.0 | 2023-06-09 | ||
Enamine | EN300-1140970-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |
2137482-05-2 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1140970-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid |
2137482-05-2 | 95% | 0.5g |
$1221.0 | 2023-10-26 |
2-{(tert-butoxy)carbonylamino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid Related Literature
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
Additional information on 2-{(tert-butoxy)carbonylamino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid
Introduction to 2-{(tert-butoxy)carbonylamino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic Acid (CAS No: 2137482-05-2)
The compound 2-{(tert-butoxy)carbonylamino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid, identified by the CAS registry number 2137482-05-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, a methoxy-substituted pyrazole ring, and a carboxylic acid moiety. These functional groups contribute to its versatility and reactivity in different chemical environments.
Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a valuable tool in drug discovery and material science. The Boc group, for instance, is widely used as a protecting group in peptide synthesis, while the pyrazole ring is known for its stability and ability to form hydrogen bonds, making it a popular choice in medicinal chemistry.
One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Researchers have demonstrated that the substitution patterns on the pyrazole ring can significantly influence the biological activity of the compound. For example, studies have shown that the methoxy group on the pyrazole ring enhances the compound's ability to interact with specific biological targets, such as enzymes or receptors.
In addition to its role in drug discovery, this compound has also been explored for its potential in materials science. The carboxylic acid group can participate in various polymerization reactions, leading to the formation of novel materials with tailored properties. Recent research has focused on using this compound as a building block for creating stimuli-responsive polymers, which have applications in drug delivery systems and sensors.
The synthesis of 2-{(tert-butoxy)carbonylamino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by functionalization with the methoxy group and subsequent coupling with the Boc-amino-propanoic acid moiety. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.
From an environmental standpoint, there has been growing interest in developing greener synthetic routes for this compound. Researchers are exploring the use of catalytic systems and renewable feedstocks to minimize waste and reduce the environmental footprint of its production.
In conclusion, 2-{(tert-butoxy)carbonylamino}-3-(4-methoxy-1H-pyrazol-1-yl)propanoic acid (CAS No: 2137482-05-2) is a versatile compound with wide-ranging applications in chemistry and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop new drugs, materials, and technologies.
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